Nicothiazone

Vue d'ensemble

Description

C'est un solide cristallin blanc présentant des caractéristiques structurales d'éther phénylique et de thiophène . La nicothiazone a été étudiée pour son utilisation potentielle comme médicament antituberculeux en raison de sa capacité à induire des vacuoles dans l'épithélium cornéen, provoquant une gêne et une photophobie .

Applications De Recherche Scientifique

Nicothiazone has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on bacterial growth and potential use as an antimicrobial agent.

Industry: Acts as a corrosion inhibitor, preventing the formation of corrosion products on metal surfaces.

Mécanisme D'action

Target of Action

Mode of Action

It’s mentioned that this compound is an antituberculosis drug , suggesting it may interact with targets related to the tuberculosis bacterium.

Biochemical Pathways

Its main mechanism of action is the inhibition of mitochondrial respiratory chain and ATPase activity by blocking the energy metabolism process of insects .

Result of Action

It’s mentioned that this compound was apparently responsible for inducing vacuoles in the corneal epithelium, causing discomfort and photophobia from corneal disturbance . .

Analyse Biochimique

Biochemical Properties

Nicothiazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with nicotinamidases, which are enzymes that convert nicotinamide into nicotinic acid . This interaction is crucial for maintaining NAD+ homeostasis in organisms. This compound’s interaction with nicotinamidases involves binding to the enzyme’s active site, where it undergoes a catalytic conversion.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nicotinamidases, leading to changes in NAD+ levels within cells . This, in turn, affects cellular energy metabolism and redox balance. Additionally, this compound’s impact on gene expression can lead to alterations in the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of nicotinamidases, where it undergoes a catalytic conversion to nicotinic acid . This binding interaction is facilitated by specific amino acid residues within the enzyme’s active site. This compound’s inhibition or activation of nicotinamidases can lead to changes in NAD+ levels, which subsequently affect various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . Higher doses of this compound can lead to toxic effects, including cellular damage and disruption of metabolic processes. It is important to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to NAD+ homeostasis. It interacts with nicotinamidases, which catalyze the conversion of nicotinamide to nicotinic acid . This reaction is a key step in the NAD+ salvage pathway, which is essential for maintaining cellular energy metabolism and redox balance. This compound’s effects on metabolic flux and metabolite levels can have significant implications for cellular function and overall organismal health.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, where it can interact with its target enzymes . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects on enzyme activity and cellular processes . The localization of this compound within subcellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La nicothiazone peut être synthétisée par une réaction impliquant la 3-chloro-4-méthoxyaniline et l'anhydride dichloroacétique pour produire de la N-(3-chloro-4-méthoxyphényl)-2-propènamide. Cet intermédiaire est ensuite mis à réagir avec l'acide thione-2-acrylique pour donner de la this compound .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que le reflux, la purification par recristallisation et l'évaporation du solvant.

Analyse Des Réactions Chimiques

Types de réactions

La nicothiazone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Elle peut être réduite pour former différents dérivés réduits.

Substitution : La this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire diverses formes réduites de this compound.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Biologie : Étudié pour ses effets sur la croissance bactérienne et son utilisation potentielle comme agent antimicrobien.

Industrie : Agit comme un inhibiteur de corrosion, empêchant la formation de produits de corrosion sur les surfaces métalliques.

Mécanisme d'action

La this compound exerce ses effets en se liant aux atomes d'azote et en empêchant la croissance des bactéries. Il est implanté dans l'estomac pour traiter la tuberculose pulmonaire chronique, où il agit en inhibant la croissance bactérienne . Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action sont encore à l'étude.

Comparaison Avec Des Composés Similaires

Composés similaires

Isoniazide : Un autre médicament antituberculeux ayant un mécanisme d'action similaire.

Thiosemicarbazones : Une classe de composés ayant des caractéristiques structurales et des activités biologiques similaires.

Unicité

La nicothiazone est unique en raison de ses caractéristiques structurales spécifiques, notamment la présence de groupes éther phénylique et de thiophène. Sa capacité à agir à la fois comme un agent antimicrobien et un inhibiteur de corrosion la distingue des autres composés similaires .

Propriétés

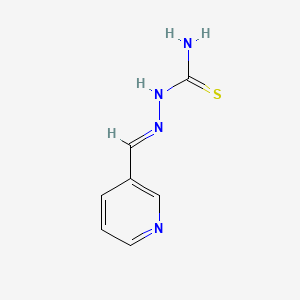

IUPAC Name |

(pyridin-3-ylmethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWLRVJYVVQTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859486 | |

| Record name | 2-[(Pyridin-3-yl)methylidene]hydrazine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-90-8 | |

| Record name | 2-(3-Pyridinylmethylene)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.